
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a trifluoromethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-glycidol.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, along with the use of continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced amine or alcohol derivative.
Substitution: Formation of substituted trifluoromethyl derivatives.
科学的研究の応用
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a building block for the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The Boc-protected amino group can be deprotected under acidic conditions, enabling the compound to form covalent bonds with nucleophilic residues in enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
(S)-1-Boc-amino-2-hydroxy-2,2,2-trifluoroethane: Similar structure but lacks the additional carbon in the backbone.
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluorobutane: Similar structure with an extended carbon chain.
Uniqueness
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The trifluoromethyl group imparts unique electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds.
特性
分子式 |
C8H14F3NO3 |
|---|---|
分子量 |
229.20 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 |
InChIキー |
NCSJLZBMIHPPLI-YFKPBYRVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(F)(F)F)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)

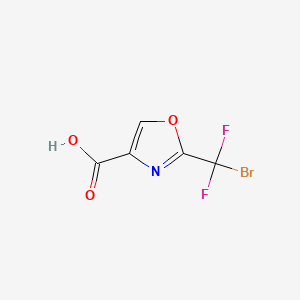
![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)
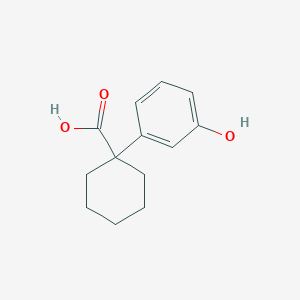
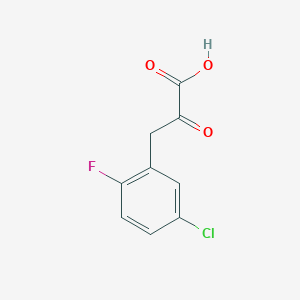
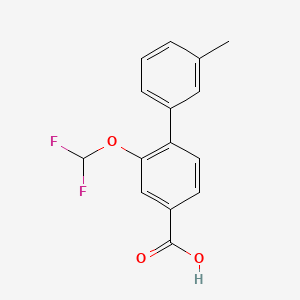
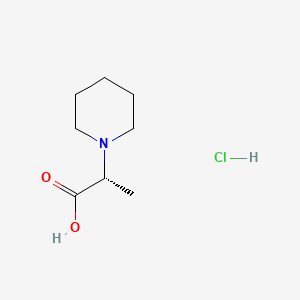
![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)

![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
